molecular formula C24H21N3O3 B8244119 2,2',2''-(Benzene-1,3,5-triyltris(oxy))trianiline

2,2',2''-(Benzene-1,3,5-triyltris(oxy))trianiline

Cat. No.: B8244119
M. Wt: 399.4 g/mol
InChI Key: CWFXFZKQVWETGV-UHFFFAOYSA-N
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Description

2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))trianiline is a complex organic compound with the molecular formula C24H21N3O3 and a molecular weight of 399.44 g/mol This compound features a benzene ring substituted with three aniline groups through ether linkages at the 1, 3, and 5 positions

Preparation Methods

The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))trianiline typically involves the reaction of 1,3,5-trihydroxybenzene with aniline in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))trianiline undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))trianiline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))trianiline exerts its effects involves its ability to interact with various molecular targets. The compound’s aniline groups can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Similar compounds to 2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))trianiline include:

The uniqueness of 2,2’,2’'-(Benzene-1,3,5-triyltris(oxy))trianiline lies in its combination of aniline groups and ether linkages, providing a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

2-[3,5-bis(2-aminophenoxy)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c25-19-7-1-4-10-22(19)28-16-13-17(29-23-11-5-2-8-20(23)26)15-18(14-16)30-24-12-6-3-9-21(24)27/h1-15H,25-27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFXFZKQVWETGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC(=CC(=C2)OC3=CC=CC=C3N)OC4=CC=CC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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